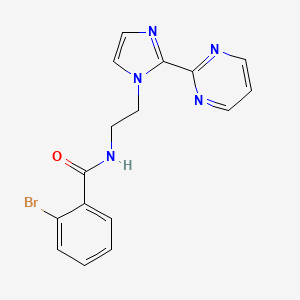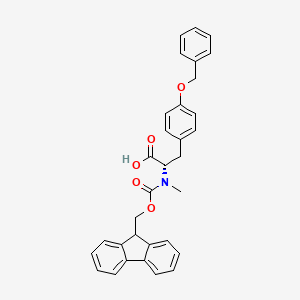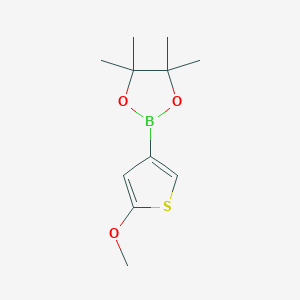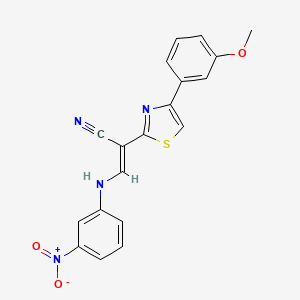![molecular formula C19H14BrNO2 B2615164 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926249-46-9](/img/structure/B2615164.png)
6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H14BrNO2 . It’s a research-use-only product .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C19H14BrNO2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 368.22 . Other physical and chemical properties like boiling point or storage conditions are not specified .Scientific Research Applications
Synthesis and Chemical Transformations
A study by Klásek et al. (2003) discusses the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their molecular rearrangement to different derivatives, highlighting a method that might be applicable to similar compounds like 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid for creating various functionalized quinoline derivatives Klásek, Kořistek, Sedmera, & Halada, 2003.
Antimicrobial and Antimalarial Applications
Parthasaradhi et al. (2015) designed and synthesized new quinoline-based 1,2,3-triazoles, including derivatives similar to the compound , showing significant antimicrobial and antimalarial activities. This suggests potential applications of such compounds in developing new therapeutic agents Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015.
Photochemical Properties
Gavrishova et al. (2015) explored the synthesis and acid-base properties of bifunctional compounds based on 2-styrylquinoline, indicating the photoacid and photobase properties of these compounds. Although the specific compound isn't directly mentioned, the research on related quinoline derivatives showcases the potential for developing materials with specific photochemical properties Gavrishova, Budyka, Potashova, & Karpov, 2015.
Application in Organic Synthesis
Li (2015) demonstrates the radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a process that could be applicable to the synthesis or modification of this compound, showing the utility of such compounds in organic synthesis and the potential for generating various derivatives with desired properties Yang Li, 2015.
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-12-3-2-4-13(9-12)5-7-15-11-17(19(22)23)16-10-14(20)6-8-18(16)21-15/h2-11H,1H3,(H,22,23)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNWYAOIBBMQHU-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2615088.png)

![3,4-Difluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide](/img/structure/B2615092.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2615093.png)



![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2615100.png)



![N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2615104.png)
